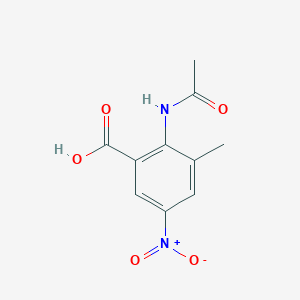

2-Acetamido-3-methyl-5-nitrobenzoic acid

Description

2-Acetamido-3-methyl-5-nitrobenzoic acid is a benzoic acid derivative featuring three substituents: an acetamido group (-NHCOCH₃) at position 2, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 5. The acetamido and nitro groups are common in pharmaceuticals and organic synthesis, suggesting roles in medicinal chemistry or as intermediates for heterocyclic compounds like benzodiazepines .

Properties

IUPAC Name |

2-acetamido-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-7(12(16)17)4-8(10(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDVUXLIGVUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398621 | |

| Record name | 2-acetamido-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95541-19-8 | |

| Record name | 2-acetamido-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-methyl-5-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by subsequent hydrolysis. This method is preferred over the direct nitration of benzoic acid due to higher yields and easier separation of the desired product from by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale nitration and hydrolysis processes, similar to those used in laboratory synthesis, but optimized for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoic acids, and various other organic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamido-3-methyl-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares 2-acetamido-3-methyl-5-nitrobenzoic acid with key analogs, highlighting differences in substituents, molecular formulas, and applications:

Key Observations

Substituent Effects: Nitro Group: Present in the target compound and 2-methylamino-5-nitrobenzoic acid, this group increases acidity (electron-withdrawing) and may enhance binding in metal complexes or bioactive molecules . Chloro vs. Methyl Group: The 3-methyl substituent in the target compound adds steric bulk, which could influence crystal packing or interaction with biological targets.

Synthetic Routes :

- Nitro-to-amine reduction (e.g., using tin chloride in ethyl acetate, as in ) is a common step for analogs like methyl 2-acetamido-5-chlorobenzoate . The target compound may require similar protocols, but with protection of the methyl group.

Applications: Pharmaceutical Intermediates: 2-Methylamino-5-nitrobenzoic acid is a benzodiazepine precursor , suggesting the target compound could serve a similar role. Material Science: Thiophene derivatives (e.g., ) highlight the versatility of nitro-acetamido motifs in heterocyclic systems .

Biological Activity

2-Acetamido-3-methyl-5-nitrobenzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antibacterial, antifungal, and insect growth regulation. This article explores the biological activity of this compound through various studies, including mechanism of action, efficacy against pathogens, and toxicity profiles.

Molecular Formula : C9H10N2O4

Molecular Weight : 198.19 g/mol

CAS Number : 95541-19-8

The structural characteristics of this compound contribute to its biological activity. The presence of the acetamido and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt essential metabolic pathways in microorganisms.

- Antibacterial Properties : The compound exhibits significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth suppression.

- Insect Growth Regulation : Recent studies indicate that this compound acts as an insect growth regulator (IGR), inhibiting juvenile hormone biosynthesis in lepidopteran pests. This property makes it a candidate for agricultural applications.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results show promising antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

These findings suggest that the compound could serve as a potential antibiotic agent.

Insect Growth Regulation

In pest control research, the compound has demonstrated notable effectiveness against several agricultural pests:

| Pest Species | IC50 (μM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Prodenia litura | 0.67 ± 0.14 |

| Plutella xylostella | 1.5 ± 0.8 |

| Spodoptera exigua | 0.42 ± 0.11 |

The data indicates that the compound effectively inhibits juvenile hormone biosynthesis, crucial for the growth and development of these pests.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial effects of various benzoic acid derivatives found that this compound exhibited superior activity compared to traditional antibiotics like penicillin and tetracycline against resistant strains of bacteria .

- Insect Growth Regulation Research : In a field trial assessing the impact of the compound on agricultural pests, it was found to significantly reduce pest populations while showing low toxicity to beneficial insects, indicating its potential as a sustainable pest management solution.

Toxicity Profile

Toxicity assessments have been performed to evaluate the safety profile of this compound:

- Acute Toxicity : Studies indicate low acute toxicity in mammalian models when administered at therapeutic doses.

- Chronic Toxicity : Long-term exposure studies are ongoing to determine any potential carcinogenic effects or reproductive toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.